molecular formula C13H18N2OS B7512542 1-Methyl-4-[2-(methylsulfanyl)benzoyl]piperazine

1-Methyl-4-[2-(methylsulfanyl)benzoyl]piperazine

Cat. No.: B7512542
M. Wt: 250.36 g/mol
InChI Key: VYCPPHAQUFOMDJ-UHFFFAOYSA-N
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Description

1-Methyl-4-[2-(methylsulfanyl)benzoyl]piperazine is an organic compound that belongs to the class of piperazines This compound is characterized by the presence of a piperazine ring substituted with a methyl group and a benzoyl group that contains a methylsulfanyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-4-[2-(methylsulfanyl)benzoyl]piperazine typically involves the reaction of 1-methylpiperazine with 2-(methylsulfanyl)benzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient mixing and reaction control. The use of automated systems can help in maintaining consistent reaction conditions and high purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-4-[2-(methylsulfanyl)benzoyl]piperazine can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The benzoyl group can be reduced to a benzyl group using reducing agents like lithium aluminum hydride.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions with electrophiles such as alkyl halides.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Benzyl derivatives.

    Substitution: Alkylated or acylated piperazine derivatives.

Scientific Research Applications

1-Methyl-4-[2-(methylsulfanyl)benzoyl]piperazine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties, including its role as a ligand for certain receptors.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Methyl-4-[2-(methylsulfanyl)benzoyl]piperazine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • 1-Methyl-4-[2-(methylsulfonyl)benzoyl]piperazine
  • 1-Methyl-4-[2-(methylthio)benzoyl]piperazine
  • 1-Methyl-4-[2-(methylsulfanyl)phenyl]piperazine

Uniqueness: 1-Methyl-4-[2-(methylsulfanyl)benzoyl]piperazine is unique due to the presence of the methylsulfanyl group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

(4-methylpiperazin-1-yl)-(2-methylsulfanylphenyl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2OS/c1-14-7-9-15(10-8-14)13(16)11-5-3-4-6-12(11)17-2/h3-6H,7-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYCPPHAQUFOMDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)C2=CC=CC=C2SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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